molecular formula C21H24N4O3 B2439494 N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286704-52-6

N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

カタログ番号: B2439494
CAS番号: 1286704-52-6
分子量: 380.448
InChIキー: WRXMPASNHUGXRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a pyrazole core substituted with a phenyl ring and a dimethylamino group, linked to a 3,5-dimethoxyphenyl moiety via an acetamide bridge. This specific molecular architecture suggests potential for diverse bioactivity, positioning it as a compound of interest in medicinal chemistry and drug discovery research. Pyrazole-acetamide derivatives are frequently investigated for their ability to interact with key enzymatic targets . For instance, structurally related compounds have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical driver of tumor angiogenesis . Other research into similar heterocyclic compounds has explored their application as modulators of various biological targets, including antitumor agents and treatments for neurodegenerative diseases . The presence of the 3,5-dimethoxyphenyl group is a common pharmacophore found in molecules with varied biological activities. Researchers may find this compound valuable for screening against a panel of kinase targets or for exploring its mechanism of action in cellular models of diseases such as cancer. It is supplied as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-24(2)21-19(15-8-6-5-7-9-15)13-25(23-21)14-20(26)22-16-10-17(27-3)12-18(11-16)28-4/h5-13H,14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXMPASNHUGXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound. For instance, visible-light-promoted glycosylation methods have been explored for related compounds .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance efficiency and consistency.

化学反応の分析

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF75.0
HEPG24.2
DLD16.8

These findings suggest that the compound exhibits promising growth inhibition against several human cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

Neurological Applications

The compound's structure suggests potential interactions with the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory function. Research indicates that pyrazole derivatives can modulate NMDAR activity, potentially offering therapeutic benefits in neurological disorders.

Case Study: NMDAR Modulation
A study focusing on similar pyrazole derivatives demonstrated their role as positive allosteric modulators of NMDARs, enhancing synaptic responses in animal models of cognitive dysfunction . This positions N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide as a candidate for further exploration in neuropharmacology.

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the pyrazole ring is crucial and can be achieved through various methodologies including cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds .

Table 2: Synthesis Pathways

StepReagents/ConditionsYield (%)
Formation of PyrazoleHydrazine + α,β-unsaturated carbonyl70–95
AcetylationAcetic anhydride + base85

作用機序

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application being studied.

類似化合物との比較

Similar Compounds

Some similar compounds include:

  • N-(3,5-dimethoxyphenyl)acetamide
  • 3,5-Dimethoxyphenyl glycosides

Uniqueness

What sets N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide apart is its unique combination of functional groups, which can confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications.

生物活性

N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound integrates a dimethoxyphenyl group, a dimethylamino group, and a pyrazolyl moiety, which may confer distinct chemical properties and biological activities.

Chemical Structure

The IUPAC name for this compound is N-(3,5-dimethoxyphenyl)-2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]acetamide. Its molecular formula is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, and it has a molecular weight of 372.44 g/mol. The structural complexity makes it an intriguing subject for various fields of research including medicinal chemistry and pharmacology.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural motifs can exhibit significant biological activities. For instance:

  • Antiproliferative Effects : Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

In Vivo Studies

While specific in vivo studies on N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide are sparse, related compounds have shown promising results:

  • Tumor Models : In animal models, certain pyrazole derivatives have demonstrated the ability to reduce tumor growth significantly compared to control groups.

Comparative Analysis

To provide context on the biological activity of N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide, a comparison with similar compounds is useful.

Compound NameBiological ActivityReference
N-(3,5-Dimethoxyphenyl)acetamideAntitumor activity; enzyme inhibition
3,5-Dimethoxyphenyl glycosidesAntioxidant properties; enzyme modulation
PiritreximDHFR inhibition; anticancer effects

Case Study 1: Anticancer Potential

A study investigated the effects of pyrazole derivatives on human breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell migration. The mechanism was linked to the downregulation of specific oncogenes and upregulation of tumor suppressor genes.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of dihydrofolate reductase by related pyrazole compounds. The findings revealed that these inhibitors could significantly reduce the enzymatic activity, leading to decreased levels of tetrahydrofolate necessary for DNA synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide?

A robust approach involves coupling reactions between pyrazole intermediates and acetamide derivatives. For example, a two-step protocol could include:

  • Step 1 : Synthesis of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
  • Step 2 : Acetamide formation using EDCI/HOBt-mediated coupling of the pyrazole intermediate with 3,5-dimethoxyphenylacetic acid. This method ensures high yields and minimizes side reactions . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) is critical for isolating the pure compound.

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks. Use SHELXTL or SHELXL for refinement, leveraging high-resolution data collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
  • NMR spectroscopy : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (e.g., δ 2.65 ppm for dimethylamino protons, δ 3.75 ppm for methoxy groups) .
  • IR spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Screen for antimicrobial, anticancer, or enzyme-inhibitory effects using:

  • Dose-response studies : Test at concentrations of 1–100 µM in cell-based assays (e.g., MTT for cytotoxicity).
  • Enzyme inhibition assays : Use fluorescence-based or colorimetric kits to assess interactions with targets like DNA polymerase or proteases . Compare results with structurally related compounds (e.g., pyrazole-acetamide derivatives in and ) to establish structure-activity relationships (SAR).

Advanced Research Questions

Q. How can computational methods optimize the compound’s biological activity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., viral polymerases or kinases). Focus on residues involved in hydrogen bonds (e.g., carbonyl groups with active-site lysines) .
  • PASS program : Predict off-target effects or secondary pharmacological activities based on structural descriptors .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes under physiological conditions .

Q. How to resolve contradictions in biological data across different assays?

  • Dose normalization : Account for variations in cell permeability or metabolic stability by measuring intracellular concentrations via LC-MS.
  • Redundant assay design : Confirm activity using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Probe structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate SAR trends .

Q. What strategies improve crystallization for X-ray studies?

  • Solvent screening : Test mixed-solvent systems (e.g., DMSO/water, acetone/methanol) to induce slow nucleation.
  • Hydrogen-bond analysis : Use graph set notation (e.g., R22(8)R_2^2(8) motifs) to predict packing patterns from molecular electrostatic potential maps .
  • Cryoprotection : Soak crystals in glycerol-containing cryosolvents (20–25% v/v) before flash-freezing in liquid nitrogen .

Q. How to address low solubility in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl esters) to enhance aqueous solubility without compromising activity . Validate solubility via dynamic light scattering (DLS) to detect aggregation.

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCritical Peaks/FeaturesReference
1H^1 \text{H}-NMRδ 2.65 (s, 3H, N(CH3_3)2_2), δ 3.75 (s, 6H, OCH3_3)
IR1650 cm1^{-1} (C=O), 1550 cm1^{-1} (N-H bend)
LC-MS[M+H]+^+ m/z = 423.2 (calculated)

Q. Table 2. Recommended Crystallization Conditions

Solvent SystemTemperatureCrystal MorphologyResolution (Å)Reference
Ethanol/Water4°CNeedles1.8
DMSO/AcetoneRTPlates2.1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。